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Compound of Interest

Compound Name: Isocetyl stearoyl stearate

Cat. No.: B1499349

An In-depth Technical Guide to the Molecular Weight and Polarity of Isocetyl Stearoyl
Stearate

Introduction

Isocetyl Stearoyl Stearate is a complex, multi-functional ester of synthetic origin, derived from
the reaction of isocetyl alcohol with stearic acid.[1][2] Chemically designated as Isohexadecyl
12-[(1-oxooctadecyl)oxy]octadecanoate, it is a significant ingredient in the cosmetic, personal
care, and topical pharmaceutical industries.[1][3] It primarily functions as an emollient, skin
conditioning agent, viscosity controller, and pigment dispersant.[2][4] Its unique molecular
structure, characterized by long, branched hydrocarbon chains and two ester functional groups,
imparts a desirable silky, non-greasy feel in formulations and enhances the stability and
aesthetic quality of products such as lotions, creams, and color cosmetics.[1][2] This guide
provides a detailed analysis of its molecular weight and polarity, supported by experimental
protocols and structural visualizations for researchers and formulation scientists.

Physicochemical Properties

The fundamental physicochemical properties of Isocetyl Stearoyl Stearate are summarized
below. These quantitative values are crucial for understanding its behavior in various
formulation matrices.
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Property Value Source

14-methylpentadecyl 12-

IUPAC Name octadecanoyloxyoctadecanoat PubChem[5]

e
Molecular Formula Cs2H10204 PubChem[1][5]
Molecular Weight 791.4 g/mol PubChem[5]
CAS Number 97338-28-8 PubChem[5]
Physical Form Pale yellow liquid or semi-solid  SpecialChem[1]

N Insoluble in water; Soluble in )
Solubility ) SpecialChem[1][2]
oils and waxes

Topological Polar Surface Area

52.6 A2 PubChem[5]
(TPSA)

XlogP3-AA (Predicted) 23.1 The Good Scents Company[6]

Molecular Structure and Property Relationships

The physicochemical characteristics of Isocetyl Stearoyl Stearate are a direct consequence of
its molecular architecture. The molecule is composed of three main components: a branched
iIsocetyl alcohol moiety and two stearic acid moieties, linked by ester bonds. This structure
results in a high molecular weight and a predominantly nonpolar character.
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Diagram 1: Relationship between molecular structure and key properties.

Analysis of Polarity

While often described in technical sheets as a "highly polarized" emollient, this term refers to its
functional performance as a dispersant rather than its overall molecular polarity in the

traditional sense.[7]

» Dominant Nonpolar Character: The molecule's structure is dominated by 52 carbon atoms
and 102 hydrogen atoms, forming extensive, nonpolar aliphatic chains. This is quantitatively
supported by a very high predicted octanol-water partition coefficient (XlogP3-AA) of 23.1,
indicating extreme lipophilicity and hydrophobicity.[6] Its insolubility in water and high
solubility in oils are experimental confirmations of this nonpolar nature.[1][2]
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e Localized Polarity: The polarity of the molecule arises from the two ester functional groups (-
COO-). The oxygen atoms in these groups create regions of partial negative charge, capable
of dipole-dipole interactions. The Topological Polar Surface Area (TPSA) of 52.6 A2 quantifies
the surface area contributed by these polar atoms.[5]

e Functional Polarity as a Dispersant: The description "highly polarized" relates to its efficacy
in dispersing pigments (e.g., titanium dioxide, iron oxides) in nonpolar media.[2][7] The polar
ester "heads" of the Isocetyl Stearoyl Stearate molecule adsorb onto the polar surface of
pigment particles. The large, nonpolar hydrocarbon "tails" then extend into the surrounding
oil phase, creating a steric barrier that prevents the pigment particles from agglomerating.
This mechanism enhances color intensity and formulation stability.[7]

Pigment Dispersion in Oil Phase

e a Pigment

|
! Nonpolar Oil Phase | Particle
Lo ! (Polar Surface)

L d

-
’f
/, Polar Head
e (Ester Group)

Nonpolar Tail
(Aliphatic Chains)

Click to download full resolution via product page

Diagram 2: Mechanism of pigment dispersion by Isocetyl Stearoyl Stearate.
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Experimental Protocols

Determining the molecular weight and polarity of compounds like Isocetyl Stearoyl Stearate
requires precise analytical techniques.

Determination of Molecular Weight via Mass
Spectrometry

Electrospray lonization Mass Spectrometry (ESI-MS) is a suitable technique for determining the
molecular weight of large, non-volatile molecules.

Methodology:

o Sample Preparation: Prepare a dilute solution of Isocetyl Stearoyl Stearate (approx. 10-50
KMM) in a solvent compatible with ESI, such as methanol or acetonitrile, often with a small
amount of formic acid or ammonium acetate to promote ionization.

« Infusion and lonization: Infuse the sample solution into the ESI source at a constant flow rate
(e.g., 5-20 uL/min). A high voltage is applied to the capillary tip, creating a fine spray of
charged droplets.

o Desolvation: The charged droplets evaporate in a heated capillary and under a flow of drying
gas (N2), leading to the formation of gas-phase ions, primarily protonated molecules [M+H]*
or sodiated adducts [M+Na]*.

e Mass Analysis: The ions are guided into a mass analyzer (e.g., Quadrupole or Time-of-
Flight), which separates them based on their mass-to-charge ratio (m/z).

o Detection and Data Interpretation: The detector records the abundance of ions at each m/z
value. The resulting mass spectrum will show a peak corresponding to the ionized molecule.
For Isocetyl Stearoyl Stearate (MW = 791.4), prominent peaks would be expected around
m/z 792.4 for [M+H]* or m/z 814.4 for [M+Na]*. The precise mass can be used to confirm
the elemental composition.

Determination of Polarity via Octanol-Water Partition
Coefficient (LogP)

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b1499349?utm_src=pdf-body
https://www.benchchem.com/product/b1499349?utm_src=pdf-body
https://www.benchchem.com/product/b1499349?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1499349?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The OECD Guideline 107 "Shake Flask" method is a standard protocol for experimentally
determining the LogP, a key measure of polarity and lipophilicity.

Methodology:

e Preparation of Phases: Prepare pre-saturated n-octanol and water by shaking them together
for 24 hours, followed by separation. This ensures mutual saturation and prevents volume
shifts during the experiment.

e Analyte Introduction: A small, known amount of Isocetyl Stearoyl Stearate is dissolved in
the n-octanol phase.

» Equilibration: The octanol solution is combined with the pre-saturated water phase in a
separatory funnel at a controlled temperature (e.g., 25°C). The funnel is shaken vigorously
for a set period to allow the solute to partition between the two immiscible phases until
equilibrium is reached.

e Phase Separation: The mixture is allowed to stand until the octanol and water layers are
clearly separated. Centrifugation may be required to break up any emulsions.

o Concentration Analysis: A precise volume is sampled from both the n-octanol and water
phases. The concentration of Isocetyl Stearoyl Stearate in each phase is determined using
a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)
or Gas Chromatography (GC).

o Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of
this value. Given its extremely high predicted LogP, this experiment would be challenging
due to the vanishingly small concentration in the aqueous phase, often requiring more
advanced estimation methods.
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Diagram 3: Experimental workflow for LogP determination via the shake-flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Molecular weight and polarity of Isocetyl stearoyl
stearate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1499349#molecular-weight-and-polarity-of-isocetyl-
stearoyl-stearate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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